

# 3-Hydroxy-3-methylcyclobutanecarboxylic acid

## CAS number 16286-86-5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

|                |                                              |
|----------------|----------------------------------------------|
| Compound Name: | 3-Hydroxy-3-methylcyclobutanecarboxylic acid |
| Cat. No.:      | B577406                                      |

[Get Quote](#)

An In-depth Technical Guide on **3-Hydroxy-3-methylcyclobutanecarboxylic acid** (CAS: 16286-86-5)

This technical guide provides a comprehensive overview of **3-Hydroxy-3-methylcyclobutanecarboxylic acid**, a unique cyclobutane derivative of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and spectroscopic profile, and discusses its potential applications as a structural motif in medicinal chemistry.

## Chemical and Physical Properties

**3-Hydroxy-3-methylcyclobutanecarboxylic acid** is a white crystalline or powdery solid at room temperature.<sup>[1]</sup> It is soluble in water and some organic solvents.<sup>[1]</sup> The cyclobutane ring, a four-membered carbocycle, imparts significant ring strain, resulting in a rigid, puckered conformation that is increasingly utilized in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.<sup>[1][2][3]</sup>

Table 1: Physicochemical Properties of **3-Hydroxy-3-methylcyclobutanecarboxylic acid**

| Property           | Value                                         | Reference / Note                                    |
|--------------------|-----------------------------------------------|-----------------------------------------------------|
| CAS Number         | 16286-86-5                                    | <a href="#">[1]</a> <a href="#">[4]</a>             |
| Molecular Formula  | C <sub>6</sub> H <sub>10</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[4]</a>             |
| Molar Mass         | 130.14 g/mol                                  | <a href="#">[1]</a> <a href="#">[4]</a>             |
| Appearance         | White crystalline or powdery solid            | <a href="#">[1]</a>                                 |
| Melting Point      | ~150-155 °C                                   | <a href="#">[1]</a>                                 |
| Boiling Point      | 270.4 ± 33.0 °C                               | <a href="#">[1]</a> <a href="#">[4]</a> (Predicted) |
| Density            | 1.319 ± 0.06 g/cm <sup>3</sup>                | <a href="#">[1]</a> <a href="#">[4]</a> (Predicted) |
| pKa                | 4.55 ± 0.40                                   | <a href="#">[1]</a> <a href="#">[4]</a> (Predicted) |
| Storage Conditions | 2-8°C, Sealed in dry conditions               | <a href="#">[1]</a> <a href="#">[4]</a>             |

## Synthesis and Experimental Protocols

The primary synthetic route to **3-Hydroxy-3-methylcyclobutanecarboxylic acid** involves the nucleophilic addition of a methyl group to a ketone precursor. A detailed experimental protocol for the synthesis of the *cis*-diastereomer via a Grignard reaction is provided below, adapted from the literature.[\[5\]](#)

### Experimental Protocol: Grignard Synthesis of (*cis*)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid[\[5\]](#)

Materials:

- 3-oxocyclobutane carboxylic acid (1.0 g, 9.99 mmol, 1.0 equiv.)
- Anhydrous Tetrahydrofuran (THF) (35.14 mL)
- 3M Methylmagnesium chloride (CH<sub>3</sub>MgCl) solution in THF (7.30 mL, 22 mmol, 2.2 equiv.)
- 2M Hydrochloric acid (HCl)

- Dichloromethane (DCM)
- Aqueous Sodium Chloride (NaCl) solution (brine)

**Procedure:**

- To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 3-oxocyclobutane carboxylic acid (1.0 g) and anhydrous THF (35.14 mL).
- Stir the solution at room temperature for 5 minutes.
- Cool the reaction mixture to -32°C using a cryocooler.
- Using an addition funnel, add the 3M solution of methylmagnesium chloride in THF dropwise over 30 minutes, maintaining the temperature at -32°C.
- After the addition is complete, allow the solution to warm to 22°C (room temperature) and stir overnight (approximately 24 hours).
- Cool the mixture to 5°C in an ice bath.
- Quench the reaction by the dropwise addition of 2M HCl. Stir the mixture for 30 minutes.
- Allow the mixture to warm to room temperature and continue stirring for an additional 45 minutes.
- Check the pH of the solution to ensure it is acidic (pH < 6).
- Extract the product from the aqueous layer with dichloromethane (~10 mL x 3).
- Combine the organic layers and wash with aqueous NaCl solution.
- Concentrate the organic phase in vacuo to yield the product.

The synthesis workflow is illustrated in the diagram below.



[Click to download full resolution via product page](#)

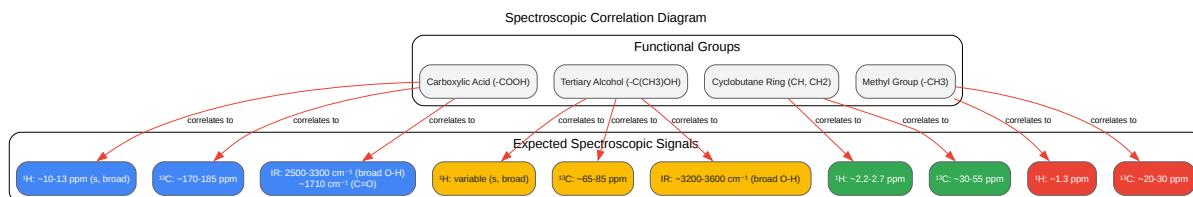
Caption: Synthesis workflow for **3-Hydroxy-3-methylcyclobutanecarboxylic acid**.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **3-Hydroxy-3-methylcyclobutanecarboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data: Experimental <sup>1</sup>H NMR data for the cis-diastereomer has been reported as follows (400 MHz, CD<sub>3</sub>OD):[5]


- δ 2.65 ppm (pentet, J= 8.5 Hz, 1H)
- δ 2.34-2.26 ppm (m, 3H)
- δ 2.26-2.18 ppm (m, 2H)
- δ 1.33 ppm (s, 3H)

Predicted <sup>13</sup>C NMR Data: Based on typical chemical shift ranges for similar functional groups, the following <sup>13</sup>C NMR shifts are predicted.[6][7] The carboxyl carbon is expected to be the most downfield signal, while the methyl carbon will be the most upfield.

Table 2: Spectroscopic Data for **3-Hydroxy-3-methylcyclobutanecarboxylic acid**

| Spectroscopy                       | Feature                         | Observed / Predicted Value                       | Reference / Note |
|------------------------------------|---------------------------------|--------------------------------------------------|------------------|
| <sup>1</sup> H NMR                 | CH (on carboxyl-bearing carbon) | $\delta$ 2.65 ppm                                | [5]              |
| CH <sub>2</sub> (cyclobutane ring) |                                 | $\delta$ 2.34-2.18 ppm                           | [5]              |
| CH <sub>3</sub> (methyl group)     |                                 | $\delta$ 1.33 ppm                                | [5]              |
| <sup>13</sup> C NMR (Predicted)    | C=O (Carboxyl)                  | ~170 - 185 ppm                                   | [6][8]           |
| C-OH (Tertiary alcohol)            |                                 | ~65 - 85 ppm                                     | General Range    |
| CH (on carboxyl-bearing carbon)    |                                 | ~40 - 55 ppm                                     | General Range    |
| CH <sub>2</sub> (cyclobutane ring) |                                 | ~30 - 45 ppm                                     | General Range    |
| CH <sub>3</sub> (methyl group)     |                                 | ~20 - 30 ppm                                     | General Range    |
| IR (Predicted)                     | O-H stretch (Carboxylic Acid)   | 2500 - 3300 $\text{cm}^{-1}$<br>(very broad)     | [9][10]          |
| O-H stretch (Alcohol)              |                                 | ~3200 - 3600 $\text{cm}^{-1}$<br>(broad)         | General Range    |
| C=O stretch (Carboxylic Acid)      |                                 | ~1700 - 1725 $\text{cm}^{-1}$<br>(strong, sharp) | [9][10]          |
| C-O stretch                        |                                 | ~1210 - 1320 $\text{cm}^{-1}$                    | [11]             |
| O-H wag (Carboxylic Acid)          |                                 | ~900 - 960 $\text{cm}^{-1}$<br>(broad)           | [11]             |

The diagram below illustrates the logical relationship between the compound's functional groups and their expected spectroscopic signals.



[Click to download full resolution via product page](#)

Caption: Correlation of functional groups with expected spectroscopic signals.

## Role in Drug Discovery and Development

While specific biological activity for **3-Hydroxy-3-methylcyclobutanecarboxylic acid** has not been reported, the cyclobutane scaffold it contains is of considerable interest in drug discovery. The rigid, three-dimensional nature of the cyclobutane ring can be used to:

- Conformationally Restrict Molecules: Locking a molecule into its most active conformation can lead to increased potency and selectivity for its biological target.[1][2]
- Serve as an Aryl Isostere: Replacing a phenyl ring with a cyclobutane ring can improve metabolic stability and other pharmacokinetic properties.[2]
- Improve Metabolic Stability: The cyclobutane core is generally inert to metabolic degradation, which can increase the half-life of a drug.[2]
- Explore Novel Chemical Space: The unique geometry of cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with protein binding pockets.[1][3]

This compound, with its carboxylic acid and tertiary alcohol functionalities, serves as a versatile building block. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the hydroxyl group offers a site for further modification or hydrogen bonding interactions within a target protein. It has been identified as a building block for the development of protein degraders, a novel therapeutic modality.[12]

## Safety and Handling

No significant toxicity or hazards have been reported for **3-Hydroxy-3-methylcyclobutanecarboxylic acid**.[1][4] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Direct contact with skin and eyes, as well as inhalation, should be avoided.[1][4]

## Conclusion

**3-Hydroxy-3-methylcyclobutanecarboxylic acid** is a valuable synthetic intermediate characterized by its rigid cyclobutane core. While it may not possess intrinsic biological activity, its utility as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications is clear. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers aiming to incorporate this unique structural motif into their discovery programs. The continued exploration of cyclobutane-containing molecules holds promise for the development of next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chembk.com [chembk.com]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [3-Hydroxy-3-methylcyclobutanecarboxylic acid CAS number 16286-86-5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577406#3-hydroxy-3-methylcyclobutanecarboxylic-acid-cas-number-16286-86-5>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)